(5-Fluoro-2-(trifluoromethyl)pyridin-4-yl)methanamine
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Overview
Description
1-[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine is a chemical compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
One common method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another approach relies on assembling the pyridine ring from a trifluoromethyl-containing building block . The choice of method depends on the desired target compound and the specific reaction conditions required.
Chemical Reactions Analysis
1-[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a trifluoromethyl group enhances its binding affinity to target molecules, leading to the modulation of various biological processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives:
Indole derivatives: These compounds have been investigated for their antiviral activity and other biological properties.
The uniqueness of 1-[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine lies in its specific chemical structure, which imparts distinctive physical and chemical properties, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C7H6F4N2 |
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Molecular Weight |
194.13 g/mol |
IUPAC Name |
[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C7H6F4N2/c8-5-3-13-6(7(9,10)11)1-4(5)2-12/h1,3H,2,12H2 |
InChI Key |
OPUIKRDBQPOUMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)F)CN |
Origin of Product |
United States |
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